molecular formula C15H28N2O2 B5783482 Ethyl 4-cyclooctylpiperazine-1-carboxylate

Ethyl 4-cyclooctylpiperazine-1-carboxylate

Cat. No.: B5783482
M. Wt: 268.39 g/mol
InChI Key: GONDTTWNVFZOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyclooctylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a cyclooctyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclooctylpiperazine-1-carboxylate typically involves the reaction of cyclooctylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyclooctylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-cyclooctylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of ethyl 4-cyclooctylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclooctyl group can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • Ethyl 1-piperazinecarboxylate
  • Methyl piperazine-1-carboxylate
  • 1-Ethyl-4-piperidin-4-yl-piperazine
  • 1-Methylpiperazine
  • Ethyl 4-propyl-1-piperazinecarboxylate

Comparison: Ethyl 4-cyclooctylpiperazine-1-carboxylate is unique due to the presence of the cyclooctyl group, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-cyclooctylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-2-19-15(18)17-12-10-16(11-13-17)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDTTWNVFZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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